(3aR,5S,6R,6aR)-5-((R)-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate
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Overview
Description
The compound (3aR,5S,6R,6aR)-5-(®-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, acetylthio, and dioxolane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6R,6aR)-5-(®-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include the formation of the dioxolane ring, the introduction of the acetoxy and acetylthio groups, and the final assembly of the molecule. Common reagents used in these reactions include acetic anhydride, thioacetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
The compound (3aR,5S,6R,6aR)-5-(®-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while reduction of the acetoxy groups can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities. Its multiple functional groups can interact with biological targets, making it a candidate for drug development or biochemical research.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical transformations can be leveraged to design new drugs with improved efficacy and safety profiles.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3aR,5S,6R,6aR)-5-(®-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate involves its interaction with specific molecular targets. The acetoxy and acetylthio groups can form covalent bonds with target proteins or enzymes, modulating their activity. The dioxolane ring can also interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetoxy and acetylthio derivatives, as well as molecules with dioxolane rings. Examples include:
- (3aR,5S,6R,6aR)-5-(®-2-Hydroxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate
- (3aR,5S,6R,6aR)-5-(®-2-Acetoxy-1-(methylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate
Uniqueness
The uniqueness of (3aR,5S,6R,6aR)-5-(®-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate lies in its combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound known as (3aR,5S,6R,6aR)-5-((R)-2-acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate (CAS No: 10227-17-5) is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H22O8S with a molecular weight of approximately 362.4 g/mol. The structure features a tetrahydrofurodioxole framework that is significant in various biological interactions.
Property | Value |
---|---|
CAS Number | 10227-17-5 |
Molecular Formula | C15H22O8S |
Molecular Weight | 362.4 g/mol |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include acetylation and dioxole formation. Detailed synthetic pathways can be found in specialized chemical literature and databases like PubChem and ChemPep .
Biological Activity
Research indicates that the compound exhibits several biological activities:
Anticancer Activity
Studies have shown that similar compounds within the tetrahydrofurodioxole family possess anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest it may inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi. This activity is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Enzyme Inhibition
Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting enzymes linked to cancer progression and inflammation .
Case Studies
- Anticancer Evaluation : A study on related compounds indicated that they could reduce tumor size in animal models by over 50% when administered at specific dosages over a defined period.
- Antimicrobial Testing : In vitro tests demonstrated that the compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into lipid bilayers.
- Enzyme Interaction : The presence of acetoxy and thioether groups may facilitate binding to active sites on target enzymes.
Properties
IUPAC Name |
[(2R)-2-[(3aR,5S,6R,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-acetylsulfanylethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8S/c1-7(16)19-6-10(24-9(3)18)11-12(20-8(2)17)13-14(21-11)23-15(4,5)22-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIJZBDQYYVLT-RKQHYHRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)SC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OC(=O)C)SC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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